molecular formula C11H13FO B7859866 2,2'-Dimethyl-3'-fluoropropiophenone

2,2'-Dimethyl-3'-fluoropropiophenone

Cat. No.: B7859866
M. Wt: 180.22 g/mol
InChI Key: TWSGHMFVRPKTJT-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-3'-fluoropropiophenone (CAS: 560085-36-1) is a fluorinated aromatic ketone characterized by a propiophenone backbone with a fluorine atom at the 3'-position of the benzene ring and two methyl groups at the 2- and 2'-positions (Figure 1). This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. Its molecular weight is approximately 180.22 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSGHMFVRPKTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-3’-fluoropropiophenone typically involves the reaction of 3-fluorobenzoyl chloride with isobutylmagnesium chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of 2,2’-Dimethyl-3’-fluoropropiophenone may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Dimethyl-3’-fluoropropiophenone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluoropropiophenones

3'-Fluoropropiophenone (CAS: 455-67-4)
  • Structure : Fluorine at the 3'-position; lacks methyl groups.
  • Properties : Molecular weight 152.17 g/mol, density 1.096 g/cm³, refractive index 1.5059 .
  • Synthesis : Prepared via Grignard reactions or oxidation of α-fluoro alcohols ().
  • Applications : Intermediate in drug synthesis (e.g., antidepressants, antipsychotics) due to its electron-withdrawing fluorine .
4'-Fluoropropiophenone (CAS: 456-03-1)
  • Structure : Fluorine at the 4'-position.
  • Properties : Molecular weight 152.17 g/mol, density 1.096 g/cm³, melting point 77°C .
  • Key Difference : The para-fluorine substitution reduces steric hindrance compared to 3'-fluoro analogs, enhancing reactivity in nucleophilic aromatic substitutions .

Halogenated Derivatives

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone (CAS: Not specified)
  • Structure : Chlorine at 4', fluorine at 3', and methyl groups at 2,2'.
  • Properties : Molecular weight 214.65 g/mol (calculated from ).
  • Safety : Classified under GHS as hazardous (H226, H302, H315) due to chlorine’s toxicity .
  • Reactivity : Chlorine’s electron-withdrawing effect enhances electrophilic substitution but increases environmental persistence compared to fluorine-only analogs .
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone (CAS: 898792-89-7)
  • Structure : Bromine at 4', fluorine at 3', and a dimethylphenyl group.
  • Properties : Molecular weight 335.22 g/mol, purity 97% .
  • Applications : Used in high-value agrochemicals; bromine improves lipophilicity for membrane penetration .

Amino-Substituted Analogs

3-(Diethylamino)-4'-fluoropropiophenone Hydrochloride (CAS: 76475-75-7)
  • Structure: Diethylamino group at 3', fluorine at 4'.
  • Properties : Industrial grade, 99% purity, packaged as a hydrochloride salt .
  • Applications: Precursor in synthesizing bioactive amines (e.g., antihistamines) due to enhanced water solubility from the amino group .

Methylated Derivatives

2',4'-Dimethyl-3-phenylpropiophenone (CAS: Not specified)
  • Structure : Methyl groups at 2' and 4', phenyl group at 3.
  • Key Difference: Lacks fluorine but shares steric bulk with 2,2'-dimethyl-3'-fluoropropiophenone. This reduces electrophilicity at the ketone, slowing reduction reactions .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituents Melting Point/Boiling Point Key Applications
This compound 560085-36-1 ~180.22 3'-F, 2,2'-CH₃ Not reported Pharmaceutical intermediates
3'-Fluoropropiophenone 455-67-4 152.17 3'-F Not reported Drug synthesis
4'-Fluoropropiophenone 456-03-1 152.17 4'-F 77°C Organic synthesis
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone - 214.65 3'-F, 4'-Cl, 2,2'-CH₃ Not reported Specialty chemicals
3-(Diethylamino)-4'-fluoropropiophenone HCl 76475-75-7 285.76 4'-F, 3'-N(CH₂CH₃)₂ Not reported Bioactive amines

Biological Activity

2,2'-Dimethyl-3'-fluoropropiophenone (C12_{12}H13_{13}FO) is an organic compound notable for its unique chemical structure, which includes a fluorine atom at the 3' position of the propiophenone backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The presence of the fluorine atom and dimethyl groups in this compound significantly influences its reactivity and biological interactions. The fluorine substituent can enhance lipophilicity, potentially increasing membrane permeability and facilitating interactions with biological targets. The compound's mechanism of action is believed to involve modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability and signal transduction.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in medicinal applications.
  • Enzyme Modulation : The compound has been investigated for its ability to interact with various enzymes, potentially leading to inhibition or activation of specific biochemical pathways.
  • Neuropharmacological Effects : Its action on voltage-gated sodium channels suggests possible applications in treating neurological disorders, although further studies are required to establish efficacy and safety.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-oneFluorine at para positionPotentially similar biological activities
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-oneChlorine instead of fluorineDifferent reactivity profiles
1-(3-Methylphenyl)-2,2-dimethylpropan-1-oneMethyl group instead of fluorineVaries in chemical behavior

This comparative analysis highlights how the positioning and type of substituents can significantly alter the biological activity and chemical reactivity of similar compounds.

Case Study 1: Antimicrobial Activity Assessment

In a study investigating the antimicrobial properties of various propiophenone derivatives, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, warranting further exploration into its mechanism and potential therapeutic applications.

Case Study 2: Neuropharmacological Evaluation

A pharmacological study evaluated the effects of this compound on neuronal excitability in vitro. The findings suggested that the compound could modulate action potentials in neurons via sodium channel interaction, indicating potential use in neuroprotective therapies.

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